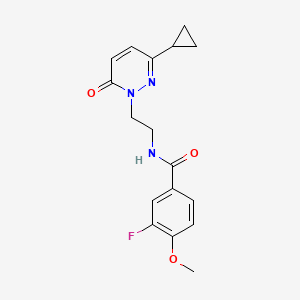

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their pharmacological properties, such as dopamine receptor ligands and antimycobacterial agents .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation reactions, chlorination, and coupling processes. For instance, the synthesis of a related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation . Another example is the synthesis of a photoaffinity analog of an influenza fusion inhibitor, which included tritiation, coupling, and deprotection steps . These methods could potentially be adapted for the synthesis of the compound .

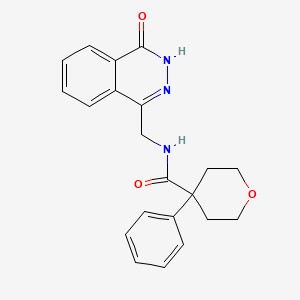

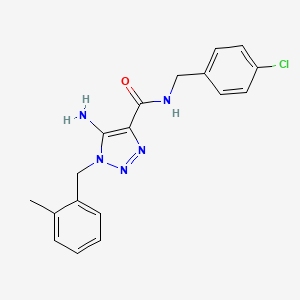

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT). For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the bond lengths and angles were compared with DFT calculations . Such analyses are crucial for understanding the molecular geometry and electronic properties of the compound, which can influence its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidative coupling and photoaffinity labeling. A method for the synthesis of sulfonyl fluoride substituted compounds through rhodium(III)-catalyzed oxidative coupling has been developed, which could be relevant for introducing functional groups into the compound of interest . Additionally, the synthesis of a photoaffinity analog of an influenza fusion inhibitor demonstrates the potential for benzamide derivatives to be used in photoaffinity labeling studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, molar refraction, and polarizability, are important for their pharmacological profiles. Compounds with optimal lipophilicity are more likely to penetrate the brain and exhibit low nonspecific binding . Molar refraction and polarizability, which can be calculated from density and refractive index data, provide insight into the electronic characteristics of the compound . These properties are essential for understanding the interaction of the compound with biological targets and its overall pharmacokinetics.

Scientific Research Applications

Synthesis and Antimicrobial Screening

A study conducted by Desai, Rajpara, and Joshi (2013) investigated the synthesis and antimicrobial screening of a series of compounds, including benzamides, for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi. This research underscores the potential therapeutic intervention for the treatment of microbial diseases, highlighting the relevance of benzamide derivatives in antimicrobial applications (Desai, Rajpara, & Joshi, 2013).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized cyclopropanation derivatives, including those related to benzamides, and evaluated their in vitro antimicrobial and antioxidant activities. The study found that specific derivatives exhibited excellent antibacterial and antifungal properties, along with significant antioxidant potential. This research suggests the utility of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Antimicrobial Analog Synthesis

Another study by Desai, Rajpara, and Joshi (2013) focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. The compounds synthesized were tested against various bacterial strains and fungi, indicating the essential role of the fluorine atom in enhancing antimicrobial activity. This work contributes to the development of new antimicrobial agents with improved efficacy (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-24-15-6-4-12(10-13(15)18)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWHJRQNGQXRJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)

![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)